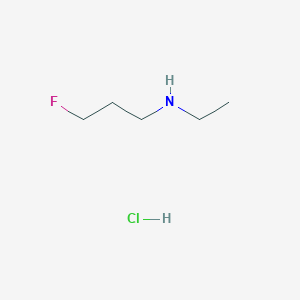
1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a triazole ring and a boronate ester group
Métodos De Preparación
The synthesis of 1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-1H-1,2,3-triazole with a boronic acid derivative in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.
Análisis De Reacciones Químicas
1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups. Reducing agents such as sodium borohydride are often used.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce new functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronate ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules. Its unique structure allows for selective binding to specific targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials and polymers. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by the boronate ester group, which can form reversible covalent bonds with hydroxyl groups on the target molecules.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways. For example, binding to enzymes involved in metabolic processes can modulate their activity, leading to changes in cellular function.
Comparación Con Compuestos Similares
1-ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester and 1-ethyl-1H-1,2,3-triazole-4-boronic acid pinacol ester share similar structural features.
Uniqueness: The presence of the triazole ring and the specific arrangement of functional groups in this compound confer unique chemical properties. These properties include enhanced stability, reactivity, and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H18BN3O2 |
|---|---|
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C10H18BN3O2/c1-6-14-7-8(12-13-14)11-15-9(2,3)10(4,5)16-11/h7H,6H2,1-5H3 |
Clave InChI |
FOKKQKBRKDVKKF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)

amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)






![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)


